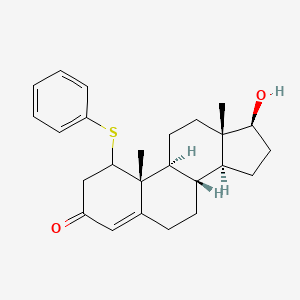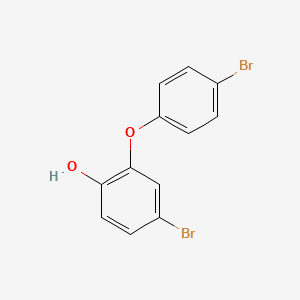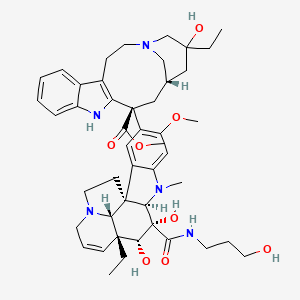![molecular formula C19H17F3N4O2 B13410015 1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a benzimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through multiple synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of an aldehyde, an amine, and a nitrile in the presence of an acid catalyst.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine derivatives.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazoline derivatives to form benzimidazoles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the available resources.
化学反応の分析
Types of Reactions
1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Uniqueness
1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in medicinal chemistry and materials science.
特性
分子式 |
C19H17F3N4O2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)16-6-5-12(11-23-16)17(27)25-9-7-13(8-10-25)26-15-4-2-1-3-14(15)24-18(26)28/h1-6,11,13H,7-10H2,(H,24,28) |
InChIキー |
CVINAZRSYWFUSA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CN=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)


![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)




![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
